Bis(3,5-dimethylphenyl)methanone

Descripción

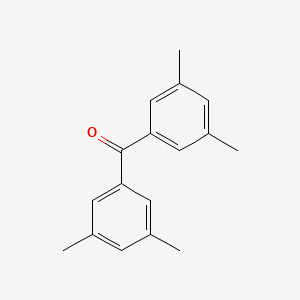

Structure

3D Structure

Propiedades

IUPAC Name |

bis(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-11-5-12(2)8-15(7-11)17(18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBKRVEGBYEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576144 | |

| Record name | Bis(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22679-40-9 | |

| Record name | Bis(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Bis(3,5-dimethylphenyl)methanone (CAS: 22679-40-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3,5-dimethylphenyl)methanone, a diarylmethanone compound. While specific research on this molecule is limited in publicly available literature, this document compiles its known properties and outlines plausible experimental methodologies based on established chemical principles for related compounds. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chemical entities.

Core Properties and Data

Bis(3,5-dimethylphenyl)methanone is a symmetrical ketone featuring a central carbonyl group flanked by two 3,5-dimethylphenyl moieties.[1][2] Its chemical structure and key physicochemical properties, largely derived from computational models, are summarized below.[1][2]

Table 1: Physicochemical Properties of Bis(3,5-dimethylphenyl)methanone [1][2]

| Property | Value | Source |

| CAS Number | 22679-40-9 | PubChem |

| Molecular Formula | C₁₇H₁₈O | PubChem |

| Molecular Weight | 238.32 g/mol | PubChem |

| IUPAC Name | bis(3,5-dimethylphenyl)methanone | PubChem |

| Appearance | Off-white solid | Fisher Scientific[3] |

| Melting Point | 226 - 230 °C | Fisher Scientific[3] |

| XLogP3-AA (Lipophilicity) | 4.7 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 238.135765193 Da | PubChem (Computed) |

Synthesis and Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

The reaction of m-xylene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a well-established method for the synthesis of diaryl ketones. The reaction proceeds in a two-step manner, with the initial formation of an acyl chloride intermediate, which then reacts with a second equivalent of the aromatic substrate.

Experimental Protocol:

Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures and monitoring.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess phosgene and HCl) is charged with anhydrous m-xylene and an inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Phosgene Introduction: Phosgene gas is slowly bubbled into the cooled, stirred suspension. The reaction is typically exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is cautiously poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of Bis(3,5-dimethylphenyl)methanone.

Characterization

The purified product would be characterized using standard spectroscopic techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, a simplified spectrum is expected. Aromatic protons would likely appear as singlets or narrowly split multiplets, and the methyl protons as a singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methyl carbons. |

| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹ for diaryl ketones. Also, C-H stretching and bending vibrations for the aromatic rings and methyl groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (238.1358 m/z). Fragmentation patterns would likely show cleavage at the carbonyl group. |

Potential Applications in Drug Development

While no specific biological activities or applications have been reported for Bis(3,5-dimethylphenyl)methanone, the diarylmethanone scaffold is a recognized "privileged structure" in medicinal chemistry. Such structures are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. Diaryl- and aryl(heteroaryl)methanols, which can be derived from the reduction of diarylmethanones, are key structural elements in a variety of pharmaceutical molecules.

The rigid, yet conformationally flexible nature of the diarylmethanone core allows for the precise positioning of substituents to interact with biological receptors. The 3,5-dimethylphenyl groups in this particular compound provide lipophilic character and steric bulk, which could be tailored through further chemical modification to optimize binding affinity and selectivity for a target of interest. Researchers in drug discovery may find this compound or its derivatives to be of interest for screening in various biological assays.

Caption: Potential pathway from a diarylmethanone scaffold to a drug candidate.

Safety Information

According to available safety data sheets for similar compounds, Bis(3,5-dimethylphenyl)methanone should be handled with care.[3] It is an off-white solid and may cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be used in a well-ventilated area.[3] It is incompatible with strong oxidizing agents.[3]

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on general chemical principles and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Physical and chemical properties of "Bis(3,5-dimethylphenyl)methanone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dimethylphenyl)methanone, also known as 3,3',5,5'-tetramethylbenzophenone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates known information and provides context through data on analogous compounds. This document also outlines a general experimental protocol for its synthesis via Friedel-Crafts acylation and details the characterization methods that would be employed.

Introduction

Diaryl ketones, and specifically substituted benzophenones, represent a critical structural motif in a multitude of biologically active compounds and are pivotal intermediates in organic synthesis. Their inherent photoreactivity and ability to be functionalized make them valuable scaffolds in drug discovery and development.[1][2] Bis(3,5-dimethylphenyl)methanone, with its symmetrically substituted phenyl rings, presents an interesting subject for investigation into its chemical reactivity and potential biological activity. This guide aims to provide a detailed technical resource on this compound for researchers in academia and industry.

Chemical and Physical Properties

Structure and Identification

-

IUPAC Name: Bis(3,5-dimethylphenyl)methanone[3]

-

Synonyms: 3,3',5,5'-Tetramethylbenzophenone

-

CAS Number: 22679-40-9[3]

-

Molecular Formula: C₁₇H₁₈O[3]

-

Molecular Weight: 238.32 g/mol [3]

-

Chemical Structure:

C6H3(CH3)2 C6H3(CH3)2

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Weight | 238.32 g/mol | [3] |

| Molecular Formula | C₁₇H₁₈O | [3] |

| CAS Number | 22679-40-9 | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | General chemical principles |

Synthesis and Experimental Protocols

The primary route for the synthesis of Bis(3,5-dimethylphenyl)methanone is the Friedel-Crafts acylation of m-xylene with a suitable carbonyl source, such as phosgene (carbonyl dichloride).[2]

General Friedel-Crafts Acylation Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

-

Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet. The reaction should be carried out under an inert atmosphere.

-

Reagent Preparation: In the dropping funnel, prepare a solution of m-xylene in the chosen anhydrous solvent.

-

Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst and suspend it in a small amount of the anhydrous solvent. Cool the suspension in an ice bath (0 °C).

-

Addition of Acylating Agent: Slowly add the phosgene or its equivalent to the stirred catalyst suspension.

-

Addition of Arene: Add the solution of m-xylene from the dropping funnel to the reaction mixture at a controlled rate, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Bis(3,5-dimethylphenyl)methanone.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Bis(3,5-dimethylphenyl)methanone. The following are the expected spectroscopic and analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet for the methyl protons (CH₃) around δ 2.3 ppm.

-

A singlet for the aromatic proton at the C2 and C6 positions of the phenyl rings.

-

A singlet for the aromatic proton at the C4 position of the phenyl rings.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.

-

A signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.

-

Signals for the quaternary aromatic carbons.

-

Signals for the protonated aromatic carbons.

-

A signal for the methyl carbons (CH₃) around δ 21 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, expected around 1650-1670 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

-

C-H bending vibrations for the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 238.

-

Characteristic fragmentation patterns would include the loss of a methyl group (M-15) and the formation of acylium ions.

Tabulated Spectroscopic Data (Predicted)

| Technique | Expected Key Signals |

| ¹H NMR | Singlet (CH₃, ~2.3 ppm), Aromatic protons (singlets) |

| ¹³C NMR | Carbonyl (C=O, ~195 ppm), Aromatic carbons, Methyl (CH₃, ~21 ppm) |

| IR (cm⁻¹) | ~1660 (C=O stretch), >3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch) |

| MS (m/z) | 238 (M⁺), fragmentation peaks |

Chemical Reactivity and Potential Applications

Reactivity

-

Carbonyl Group Reactivity: The ketone functional group is the primary site of reactivity. It can undergo nucleophilic addition reactions, reduction to the corresponding alcohol (bis(3,5-dimethylphenyl)methanol), and reductive amination.

-

Photoreactivity: Like other benzophenone derivatives, Bis(3,5-dimethylphenyl)methanone is expected to be photoreactive. Upon UV irradiation, it can be excited to a triplet state, enabling it to act as a photosensitizer or participate in hydrogen abstraction reactions.[2]

-

Aromatic Ring Reactivity: The dimethyl-substituted phenyl rings are activated towards electrophilic aromatic substitution, though the carbonyl group is deactivating. Further substitution reactions would be directed to the ortho and para positions relative to the methyl groups.

Logical Relationship of Reactivity

Caption: Key reactivity aspects of Bis(3,5-dimethylphenyl)methanone.

Applications in Drug Development

The benzophenone scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Substituted benzophenones are being investigated for their potential as therapeutic agents. For instance, certain derivatives have shown promise in targeting angiogenesis and inducing apoptosis in cancer cells.[4] The specific biological activities of Bis(3,5-dimethylphenyl)methanone have not been extensively reported, representing an area for future research. Its structural features could be a starting point for the design of novel therapeutic agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Bis(3,5-dimethylphenyl)methanone is a diaryl ketone with potential for further investigation in synthetic and medicinal chemistry. This guide has summarized its known properties and provided a framework for its synthesis and characterization. The lack of extensive experimental data highlights opportunities for future research to fully elucidate its physical, chemical, and biological characteristics, which could pave the way for its application in drug discovery and materials science.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Bis(3,5-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Bis(3,5-dimethylphenyl)methanone. It includes predicted spectral data based on the analysis of its functional groups, detailed experimental protocols for sample analysis, and visualizations to aid in understanding the experimental workflow and molecular vibrations.

Predicted Infrared Spectral Data

Bis(3,5-dimethylphenyl)methanone is an aromatic ketone. Its structure contains a carbonyl group (C=O) conjugated with two aromatic rings, as well as methyl groups attached to the phenyl rings. The predicted infrared absorption peaks are summarized in the table below. The conjugation of the carbonyl group with the aromatic rings is expected to lower the C=O stretching frequency compared to a saturated aliphatic ketone.[1][2][3] Aromatic ketones typically show a strong C=O absorption in the range of 1685-1666 cm⁻¹.[3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium |

| Carbonyl C=O | Stretching | 1685 - 1660 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Methyl C-H | Bending | 1470 - 1430 and 1380 - 1365 | Medium |

| C-CO-C | Asymmetric Stretching | 1250 - 1180 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Experimental Protocols

The following protocols describe common methods for the preparation of solid samples for FT-IR analysis.

1. Preparation of a Thin Solid Film from Solution

This method is suitable for non-volatile, soluble solid samples.

-

Sample Preparation : Dissolve approximately 10-20 mg of Bis(3,5-dimethylphenyl)methanone in a minimal amount (a few drops) of a volatile solvent with low water content, such as dichloromethane or acetone.[4][5]

-

Deposition : Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface. Using a pipette, carefully deposit a few drops of the prepared solution onto the center of the plate.[4]

-

Solvent Evaporation : Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[4] Gentle warming can assist this process, but care should be taken to avoid decomposing the sample.

-

Spectral Acquisition : Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning : After analysis, thoroughly clean the salt plate with an appropriate solvent to remove all traces of the sample.[5]

2. Preparation of a KBr Pellet

This technique is widely used for solid samples and involves dispersing the sample in a solid matrix that is transparent to infrared radiation.[6][7]

-

Grinding : Add approximately 1-2 mg of finely ground Bis(3,5-dimethylphenyl)methanone to an agate mortar. Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[6]

-

Mixing : Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.[6][7]

-

Pellet Formation : Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]

-

Spectral Acquisition : Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.

3. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique that requires minimal sample preparation for solid samples.[8]

-

Sample Placement : Place a small amount of the solid Bis(3,5-dimethylphenyl)methanone powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application : Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.

-

Spectral Acquisition : Acquire the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal.[8]

-

Cleaning : After the measurement, clean the crystal surface thoroughly with a suitable solvent.

Visualizations

Experimental Workflow for IR Analysis

Caption: Experimental workflow for the IR analysis of a solid sample.

Key Molecular Vibrations of Bis(3,5-dimethylphenyl)methanone

Caption: Key molecular vibrations for Bis(3,5-dimethylphenyl)methanone.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

High-Resolution Mass Spectrometry of Bis(3,5-dimethylphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-resolution mass spectrometry (HRMS) analysis of Bis(3,5-dimethylphenyl)methanone. It covers theoretical data, expected fragmentation patterns, and detailed experimental protocols to aid researchers in the identification and characterization of this and similar aromatic ketones.

Compound Information

Bis(3,5-dimethylphenyl)methanone is an aromatic ketone with the chemical formula C₁₇H₁₈O. Understanding its precise molecular weight is fundamental for HRMS analysis.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O | PubChem |

| Molecular Weight (Nominal) | 238 g/mol | PubChem |

| Exact Mass | 238.135765 Da | PubChem[1][2] |

| InChI Key | RRQBKRVEGBYEBR-UHFFFAOYSA-N | PubChem[1][2] |

Theoretical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the parent ion and its fragments, allowing for the determination of elemental composition. For Bis(3,5-dimethylphenyl)methanone, the expected protonated molecule in positive ion mode electrospray ionization (ESI) would be [M+H]⁺.

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M] | C₁₇H₁₈O | 238.135765 |

| [M+H]⁺ | C₁₇H₁₉O⁺ | 239.143040 |

| [M+Na]⁺ | C₁₇H₁₈ONa⁺ | 261.125010 |

| [M+K]⁺ | C₁₇H₁₈OK⁺ | 277.098949 |

Proposed Fragmentation Pathway

The fragmentation of aromatic ketones in mass spectrometry is a well-understood process that primarily involves cleavage at the carbonyl group.[1][3] The following is a proposed fragmentation pathway for Bis(3,5-dimethylphenyl)methanone under collision-induced dissociation (CID) in an MS/MS experiment. The primary fragmentation is expected to be an alpha-cleavage, leading to the formation of a stable acylium ion.

Caption: Proposed ESI-MS/MS fragmentation of Bis(3,5-dimethylphenyl)methanone.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This section outlines a typical experimental protocol for the analysis of Bis(3,5-dimethylphenyl)methanone using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Bis(3,5-dimethylphenyl)methanone in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Instrumentation and Parameters

The following table details the recommended instrument parameters for HRMS analysis.

| Parameter | Recommended Setting |

| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Mass Range | m/z 50 - 500 |

| Acquisition Mode | Full Scan MS and Targeted MS/MS |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |

Data Acquisition and Processing

-

Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available ESI tuning mix) to ensure high mass accuracy.

-

Full Scan MS: Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ and other adducts.

-

Targeted MS/MS: Select the [M+H]⁺ ion (m/z 239.1430) as the precursor ion for collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: Process the raw data using the instrument's software. Determine the elemental composition of the parent ion and its major fragments based on their accurate masses and isotopic patterns.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and structural elucidation of Bis(3,5-dimethylphenyl)methanone using HRMS.

Caption: Workflow for HRMS-based compound identification.

Conclusion

This technical guide provides a comprehensive framework for the high-resolution mass spectrometric analysis of Bis(3,5-dimethylphenyl)methanone. By combining theoretical calculations, predictive fragmentation pathways, and detailed experimental protocols, researchers can confidently identify and characterize this compound. The methodologies described here are also applicable to a broader range of aromatic ketones, making this a valuable resource for scientists in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Solubility and Stability of Bis(3,5-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the aromatic ketone, Bis(3,5-dimethylphenyl)methanone. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties based on the known behavior of structurally similar aromatic ketones. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where Bis(3,5-dimethylphenyl)methanone is of interest.

Introduction

Bis(3,5-dimethylphenyl)methanone is a symmetrical aromatic ketone with the chemical formula C₁₇H₁₈O. Its structure, characterized by a central carbonyl group flanked by two 3,5-dimethylphenyl rings, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is crucial for a wide range of applications, from its use as a synthetic intermediate to its potential role in medicinal chemistry and materials science. This guide summarizes the expected solubility profile and stability characteristics of Bis(3,5-dimethylphenyl)methanone and provides standardized methodologies for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(3,5-dimethylphenyl)methanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O | PubChem |

| Molecular Weight | 238.32 g/mol | PubChem[1] |

| XLogP3-AA | 4.7 | PubChem[1] |

| CAS Number | 22679-40-9 | PubChem[1] |

Solubility Profile

Based on the general principles of "like dissolves like," aromatic ketones such as Bis(3,5-dimethylphenyl)methanone are expected to be insoluble in water and soluble in a range of organic solvents.[2][3] The large, nonpolar hydrocarbon structure dominates the molecule, making it incompatible with the highly polar nature of water. Conversely, it is anticipated to readily dissolve in solvents with similar nonpolar or moderately polar characteristics.

Table 1: Predicted Solubility of Bis(3,5-dimethylphenyl)methanone in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | High polarity of water vs. low polarity of the compound.[2][3] |

| Hexane | Soluble | Nonpolar solvent, aligns with the nonpolar nature of the compound. |

| Toluene | Soluble | Aromatic solvent, favorable interactions with the phenyl rings. |

| Dichloromethane | Soluble | Moderately polar solvent, effective for many organic compounds. |

| Acetone | Soluble | Polar aprotic solvent, good general solvent for organic molecules.[4] |

| Ethanol | Sparingly Soluble to Soluble | The presence of a polar hydroxyl group may limit solubility compared to less polar organic solvents. |

| Diethyl Ether | Soluble | Common organic solvent with moderate polarity. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of Bis(3,5-dimethylphenyl)methanone, the following experimental protocols are recommended.

3.1.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

Bis(3,5-dimethylphenyl)methanone

-

A selection of solvents (e.g., water, hexane, ethanol, acetone)

-

Test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 20-30 mg of Bis(3,5-dimethylphenyl)methanone to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For sparingly soluble compounds, gentle heating may be applied to assess for temperature-dependent solubility.

3.1.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Bis(3,5-dimethylphenyl)methanone

-

Chosen solvent

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical technique for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of Bis(3,5-dimethylphenyl)methanone to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a syringe filter compatible with the solvent.

-

Quantify the concentration of Bis(3,5-dimethylphenyl)methanone in the filtrate using a pre-validated analytical method.

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

Aromatic ketones are generally considered to be chemically stable compounds.[5][6] The delocalized π-electron systems of the aromatic rings and the resonance stabilization of the carbonyl group contribute to their stability. However, they can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Photodegradation: Aromatic ketones can absorb UV light, which may lead to photochemical reactions and degradation.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol in the presence of reducing agents. Common laboratory reductions include the Clemmensen reduction (using zinc amalgam and HCl) and the Wolff-Kishner reduction (using hydrazine and a strong base).[7]

-

Oxidative Cleavage: Under harsh oxidative conditions, the aromatic rings can be cleaved. In biological systems, microorganisms can degrade aromatic compounds through various enzymatic pathways, often involving hydroxylation and subsequent ring cleavage.[8][9][10]

Experimental Protocol for Stability Assessment

The following protocol outlines a general approach for stress testing to evaluate the stability of Bis(3,5-dimethylphenyl)methanone.

Materials:

-

Bis(3,5-dimethylphenyl)methanone

-

A suitable solvent in which the compound is soluble and stable

-

Aqueous buffer solutions of different pH values (e.g., pH 2, 7, 9)

-

High-purity water

-

Temperature-controlled ovens or incubators

-

Photostability chamber

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

4.1.1. Preparation of Stock Solution: Prepare a stock solution of Bis(3,5-dimethylphenyl)methanone of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

4.1.2. Stress Conditions:

-

Acidic/Basic Hydrolysis:

-

Dilute the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions to a final known concentration.

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature.

-

Withdraw and analyze aliquots at specified time points.

-

-

Thermal Degradation:

-

Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 60 °C).

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a controlled light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.

-

Keep control samples protected from light at the same temperature.

-

Analyze exposed and control samples at a specified time point.

-

4.1.3. Analysis: Analyze all samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradation products. The percentage of the remaining parent compound is calculated at each time point to determine the rate of degradation.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound such as Bis(3,5-dimethylphenyl)methanone.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

While specific experimental data for Bis(3,5-dimethylphenyl)methanone remains scarce in the public domain, this technical guide provides a robust framework for understanding and determining its solubility and stability based on the established principles of physical organic chemistry. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. A comprehensive evaluation of these properties is essential for the successful application of Bis(3,5-dimethylphenyl)methanone in any scientific or industrial endeavor.

References

- 1. Bis(3,5-dimethylphenyl)methanone | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aromatic ketone [m.chemicalbook.com]

- 3. All About Aromatic Ketones [unacademy.com]

- 4. solventis.net [solventis.net]

- 5. columbia.edu [columbia.edu]

- 6. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Handling Guide for Bis(3,5-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

While detailed experimental data for Bis(3,5-dimethylphenyl)methanone is limited, the following table summarizes its basic identifiers. Physical and chemical properties are largely un-delineated in available literature and should be determined experimentally under controlled conditions.

| Identifier | Value | Source |

| CAS Number | 22679-40-9 | [1] |

| Molecular Formula | C₁₇H₁₈O | [1] |

| Molecular Weight | 238.32 g/mol | [1] |

| Physical State | Solid (presumed) | General knowledge |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Hazard Classification and Precautionary Measures

A formal GHS classification for Bis(3,5-dimethylphenyl)methanone is not available. However, based on the hazard profiles of structurally similar aromatic ketones and related dimethylphenyl derivatives, a conservative hazard assessment is prudent. The following table outlines a presumed GHS classification, which should be adopted until formal data becomes available.

| Hazard Class | Presumed Classification | Rationale |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on related phosphine derivatives |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on related phosphine oxide derivatives |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on related phosphine oxide derivatives |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Common for powdered or volatile organic compounds |

Presumed GHS Pictograms:

Presumed Signal Word: Warning

Presumed Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Presumed Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Safe Handling and Storage Workflow

A systematic approach is essential when handling a compound with an incomplete safety profile. The following diagram illustrates a recommended workflow for the safe handling and storage of Bis(3,5-dimethylphenyl)methanone.

Personal Protective Equipment (PPE) and First Aid

Given the presumed hazards, the following PPE and first aid measures are recommended.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient. |

First Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazards

The flammability of Bis(3,5-dimethylphenyl)methanone is unknown. However, as with many organic compounds, it should be considered potentially combustible, especially in powdered form.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

General Precautions: Keep away from heat, sparks, and open flames.

Experimental Protocols

Due to the lack of specific safety studies on Bis(3,5-dimethylphenyl)methanone, no experimental protocols for its safety assessment can be cited. Researchers planning to work with this compound should consider commissioning or conducting their own safety evaluations, starting with computational toxicity predictions and followed by in vitro and in vivo studies as necessary, all conducted under strict containment and safety protocols.

Disposal Considerations

All waste containing Bis(3,5-dimethylphenyl)methanone should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on the general principles of chemical safety and data from related compounds. It is not a substitute for a formal Safety Data Sheet. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable regulations.

References

IUPAC name and synonyms for "Bis(3,5-dimethylphenyl)methanone"

This technical guide provides a comprehensive overview of the chemical compound Bis(3,5-dimethylphenyl)methanone, focusing on its nomenclature, physicochemical properties, and available data for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The internationally recognized IUPAC name for the compound is bis(3,5-dimethylphenyl)methanone [1].

This compound is also known by several synonyms, which are listed below:

-

Methanone, bis(3,5-dimethylphenyl)-[1]

-

CAS Number: 22679-40-9[1]

-

SCHEMBL7937175[1]

-

DTXSID50576144[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O | PubChem[1] |

| Molecular Weight | 238.32 g/mol | PubChem[1] |

| Exact Mass | 238.135765193 Da | PubChem[1] |

| InChI | InChI=1S/C17H18O/c1-11-5-12(2)8-15(7-11)17(18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | PubChem[1] |

| InChIKey | RRQBKRVEGBYEBR-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)C)C)C | PubChem[1] |

| XLogP3-AA (LogP) | 4.7 | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 248 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Bis(3,5-dimethylphenyl)methanone are not extensively documented in publicly available scientific literature. General synthetic methods for diaryl methanones, such as Friedel-Crafts acylation, may be applicable, but specific reaction conditions, purification methods, and analytical data for this particular compound are not readily found.

Applications in Drug Development and Research

Currently, there is limited information available in scientific literature regarding the specific applications of Bis(3,5-dimethylphenyl)methanone in drug development or its biological activity. While the broader class of diaryl methanones has been explored for various pharmacological activities, the research on this specific derivative is scarce. It is important to distinguish this compound from the similarly named but structurally different Bis(3,5-dimethylphenyl)phosphine , which is a well-known ligand in catalysis and has applications in the synthesis of pharmaceutical intermediates[2][3].

Informational Overview

The following diagram provides a logical flow of the information presented in this technical guide, outlining the key identification and characterization aspects of Bis(3,5-dimethylphenyl)methanone.

Caption: Informational flowchart for Bis(3,5-dimethylphenyl)methanone.

References

A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a versatile class of organic compounds with a core diaryl ketone structure. Their unique photochemical and electronic properties, which can be finely tuned by altering substituents on the phenyl rings, make them crucial in a wide range of applications, from UV filters in sunscreens to photoinitiators in polymer chemistry and as scaffolds in medicinal chemistry.[1][2] This guide provides an in-depth overview of the theoretical and computational methodologies used to investigate these molecules, offering a framework for predicting their properties and designing novel derivatives with tailored functions.

Synthesis and Spectroscopic Characterization

The foundation of any computational study lies in accurately synthesized and characterized molecules. Benzophenones can be prepared through several routes, with Friedel-Crafts acylation being a common and effective method.[3]

Common Synthetic Routes:

-

Friedel-Crafts Acylation: Reaction of a substituted benzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.[3]

-

Grignard Reagent Route: Involves the reaction of a phenylmagnesium Grignard reagent with a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]

Following synthesis, a combination of spectroscopic techniques is employed to confirm the structure and purity of the compounds. These experimental data are vital for validating the results of subsequent computational models.

Key Characterization Techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups, particularly the C=O stretch of the ketone.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties, which are directly related to the electronic transitions calculated by computational methods.[4][5]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.[6]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[6]

Computational Chemistry: The Theoretical Core

Computational chemistry provides powerful tools to explore the structural, electronic, and reactive properties of substituted benzophenones at the molecular level. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of accuracy and computational cost.[7][8]

A typical computational workflow for studying substituted benzophenones is outlined below.

DFT calculations are instrumental in understanding the fundamental properties of these molecules.

-

Geometry Optimization: The first step is to find the most stable three-dimensional structure (the ground-state geometry). The B3LYP hybrid functional combined with a basis set like 6-31G(d) or higher (e.g., 6-311++G(d,p)) is a common and reliable choice for this purpose.[1][9]

-

Vibrational Analysis: After optimization, frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also predict the infrared spectrum, which can be compared with experimental FT-IR data for validation.[1]

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap (E_gap) provides insights into the molecule's chemical reactivity, stability, and electronic transitions.[10] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting sites of intermolecular interactions.

-

To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[9] This method calculates the vertical excitation energies and oscillator strengths of electronic transitions.[11] The results, specifically the calculated maximum absorption wavelength (λ_max), can be directly compared with experimental spectra.[4] Studies have shown that TD-DFT can effectively predict how different substituents (e.g., ortho vs. para substitution) shift the absorption into the UVA or UVB range.[[“]]

Data Presentation: Quantitative Insights

Computational studies generate a wealth of quantitative data. Structuring this data in tables allows for clear comparison between different substituted benzophenones.

Table 1: Example DFT-Calculated Properties for a Hypothetical Benzophenone Derivative (Note: Data are illustrative. B3LYP/6-311+G(d,p) level of theory)

| Property | Value | Unit | Significance |

| Total Energy | -765.4321 | Hartrees | Thermodynamic stability |

| Dipole Moment | 2.95 | Debye | Molecular polarity |

| E_HOMO | -6.21 | eV | Electron-donating ability |

| E_LUMO | -1.98 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.23 | eV | Chemical reactivity/stability |

| λ_max (TD-DFT) | 342 | nm | UV absorption wavelength |

Table 2: Example Molecular Docking Results (Note: Data are illustrative)

| Ligand | Target Protein | Binding Affinity | Interacting Residues |

| Compound 8j | ERK2 | -9.5 kcal/mol | TYR36, LYS54, ARG67[2] |

| Compound 8k | PBP6 (E. coli) | -7.6 kcal/mol | (Specific residues)[2] |

| Ampicillin (Ref.) | PBP6 (E. coli) | -5.9 kcal/mol | (Specific residues)[2] |

Application in Drug Development: Molecular Docking

Substituted benzophenones are attractive scaffolds for drug design.[2] Molecular docking is a computational technique used to predict how these molecules (ligands) bind to the active site of a biological target, such as a protein or enzyme.[13]

The primary goals of molecular docking are:

-

Predicting Binding Conformation: To determine the most likely three-dimensional orientation of the ligand within the target's binding site.[13]

-

Estimating Binding Affinity: To calculate a score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction.[2] A more negative score indicates a stronger, more favorable interaction.

This process allows researchers to screen virtual libraries of substituted benzophenones against a specific disease target, prioritizing the most promising candidates for synthesis and in vitro testing, thereby saving significant time and resources.[14][15]

Detailed Methodologies

Providing robust and reproducible results is paramount. The following sections detail generalized protocols for the key computational experiments.

-

Molecule Building: Construct the 3D structure of the substituted benzophenone using software like GaussView or Avogadro.

-

Geometry Optimization:

-

Software: Gaussian, ORCA, GAMESS.[9]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a widely used and well-validated functional.[16]

-

Basis Set: Start with a modest basis set like 6-31G(d) for initial optimization, followed by a more accurate calculation with a larger basis set such as 6-311++G(d,p) for final energies and properties.[1]

-

Solvent Effects: If studying the molecule in solution, incorporate a solvent model like the Polarizable Continuum Model (PCM).[8][11]

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory as the final optimization. Confirm that there are no imaginary frequencies.

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO-LUMO energies and MEPs.

-

UV-Vis Spectrum Simulation:

-

Preparation of the Receptor:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using tools like AutoDockTools or PyMOL: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized 3D structure of the substituted benzophenone.

-

Assign rotatable bonds and save the structure in the required format (e.g., PDBQT for AutoDock Vina).[2]

-

-

Grid Box Generation: Define the search space for the docking calculation. This is typically a 3D grid box centered on the known active site of the receptor.[2]

-

Running the Docking Simulation:

-

Analysis of Results:

-

Rank the resulting poses based on their calculated binding affinity (scoring function).[2] The pose with the lowest binding energy is generally considered the most probable.

-

Visualize the best-ranked pose using software like Biovia Discovery Studio or PyMOL to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.[2]

-

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis and characterization provides a powerful, synergistic approach to the study of substituted benzophenones. DFT and TD-DFT calculations offer profound insights into their structural and electronic properties, enabling the prediction of their spectroscopic behavior. Furthermore, techniques like molecular docking accelerate the drug discovery process by identifying promising candidates for specific biological targets. This guide provides a foundational framework for researchers to design, execute, and interpret computational studies on this important class of molecules, ultimately facilitating the development of novel materials and therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. jchemlett.com [jchemlett.com]

- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 4. scialert.net [scialert.net]

- 5. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. consensus.app [consensus.app]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 17. ijrti.org [ijrti.org]

A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely utilized as photosensitizers, photoinitiators, and in UV-curing applications. Their efficacy is intrinsically linked to their photophysical properties, which are highly tunable through substitution on their aromatic rings. This technical guide provides an in-depth exploration of the core photophysical principles governing symmetrically substituted benzophenones. It details the experimental protocols for their characterization, summarizes key photophysical data, and visualizes the underlying processes to provide a comprehensive resource for researchers in chemistry, material science, and drug development.

Core Photophysical Principles of Benzophenone

The photochemistry of benzophenone is dominated by the electronic transitions involving the carbonyl group and the phenyl rings. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenone, the lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).

A defining characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). The quantum yield for this process is nearly unity. This high efficiency is attributed to the small energy gap between the S₁(n,π) state and a higher-lying triplet state, T₂(π,π), which facilitates a rapid and spin-allowed transition, a principle known as El-Sayed's rule. The molecule then quickly relaxes from T₂ to the lowest triplet state, T₁(n,π*).

This long-lived T₁(n,π*) state is the primary photoactive species in benzophenone chemistry. Its biradical-like character allows it to participate in reactions such as hydrogen atom abstraction from suitable donors. The energy, lifetime, and reactivity of this triplet state are significantly influenced by substituents on the phenyl rings and the surrounding solvent environment.

Data on Symmetrically Substituted Benzophenones

The electronic nature and position of substituents on the benzophenone scaffold dramatically alter its photophysical properties. Symmetrical substitution in the 4,4'-positions maintains the molecule's C₂ symmetry while allowing for systematic tuning of its electronic structure. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F) modify the energies of the n,π* and π,π* states, which in turn affects absorption wavelengths, emission characteristics, and triplet state lifetimes.

Table 1: UV-Visible Absorption Properties of 4,4'-Disubstituted Benzophenones

| Substituent (X) | Compound Name | Solvent | λ_max (n→π) [nm] | λ_max (π→π) [nm] | Molar Absorptivity (ε) at π→π* [M⁻¹cm⁻¹] |

| -H | Benzophenone | Ethanol | ~340 | 252[1] | - |

| -H | Benzophenone | n-Hexane | ~340 | 248[1] | - |

| -OH | 4,4'-Dihydroxybenzophenone | Chloroform | - | 283[2] | 15,200[2] |

| -Cl | 4,4'-Dichlorobenzophenone | - | - | 260 | - |

| -OCH₃ | 4,4'-Dimethoxybenzophenone | - | - | ~280-290 | - |

Table 2: Emission and Triplet State Properties of 4,4'-Disubstituted Benzophenones

| Substituent (X) | Compound Name | Solvent/Medium | Phosphorescence λ_max [nm] | Triplet Lifetime (τ_T) | Notes |

| -H | Benzophenone | PMMA Film (RT) | - | Few µs[3] | Lifetime is highly temperature-dependent.[3] |

| -H | Benzophenone | PMMA Film (77 K) | ~450 | Milliseconds[3] | - |

| -Cl | 4,4'-Dichlorobenzophenone | Solid | - | - | Exhibits long-lived triplet state photoreactivity.[4] |

| -OCH₃ | 4,4'-Dimethoxybenzophenone | - | - | - | Photoreactivity has been examined.[5] |

Experimental Protocols

Accurate characterization of photophysical properties requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of light by a molecule as a function of wavelength and is used to identify the electronic transitions (n→π, π→π).

-

Objective : To determine the wavelengths of maximum absorption (λ_max) and the molar absorption coefficients (ε).

-

Instrumentation : A dual-beam UV-Visible spectrophotometer.

-

Procedure :

-

Sample Preparation : Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile).

-

Dilution : Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert Law. A typical concentration is ~1x10⁻⁵ M.

-

Blank Measurement : Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to be used as a reference (blank).

-

Spectrum Acquisition : Record the absorption spectrum of the blank over the desired wavelength range (e.g., 200-450 nm).

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and record its absorption spectrum over the same range. The instrument software will automatically subtract the blank spectrum.

-

Data Analysis : Identify the λ_max for each absorption band. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length.[6]

-

Steady-State Fluorescence and Phosphorescence Spectroscopy

This method measures the light emitted from a sample after excitation. Fluorescence is short-lived emission from a singlet state, while phosphorescence is long-lived emission from a triplet state.

-

Objective : To determine the excitation and emission spectra, and the quantum yield of luminescence.

-

Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a pulsed source and time-gated detection are often required.

-

Procedure :

-

Sample Preparation : Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be kept low (<0.1) to avoid inner-filter effects.

-

Emission Spectrum : Set the excitation monochromator to a fixed wavelength (typically the λ_max from the absorption spectrum) and scan the emission monochromator over a range of longer wavelengths to collect the emission spectrum.

-

Excitation Spectrum : Set the emission monochromator to a fixed wavelength (the peak of the emission spectrum) and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.[7]

-

Phosphorescence Measurement : For phosphorescence, the sample is often cooled to low temperatures (e.g., 77 K in a liquid nitrogen dewar) in a rigid matrix (glassy solvent) to minimize non-radiative decay. A pulsed light source is used, and the detector is gated to measure emission only after the initial fluorescence has decayed.[3]

-

Quantum Yield Determination : The fluorescence quantum yield (Φ_f) is typically measured relative to a well-characterized standard (e.g., quinine sulfate). The absorbance of both the sample and standard are matched at the same excitation wavelength. The integrated fluorescence intensities are then compared, correcting for the refractive index of the solvents.

-

Transient Absorption Spectroscopy (Pump-Probe)

This is a powerful technique for directly observing and characterizing transient species like triplet states.

-

Objective : To obtain the absorption spectrum of the triplet state and measure its lifetime (τ_T).

-

Instrumentation : A laser-based pump-probe system. This typically consists of a high-intensity, short-pulsed laser (the "pump") to excite the sample and a second, broad-spectrum, lower-intensity light pulse (the "probe") to measure the absorption of the excited sample.

-

Procedure :

-

Excitation (Pump) : A fraction of the molecules in the sample is promoted to an excited state by a short, intense laser pulse (the pump) at a wavelength the molecule absorbs.[8]

-

Probing : A second, weak, broadband light pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.[9]

-

Detection : The spectrum of the transmitted probe pulse is recorded by a detector. By comparing the probe spectrum with and without the pump pulse, a difference absorption spectrum (ΔA) is generated. This spectrum reveals new absorptions due to the excited state (e.g., T₁→Tₙ absorption) and bleaching of the ground state absorption.[9]

-

Time Resolution : The time delay between the pump and probe pulses is precisely controlled using an optical delay line. By varying this delay from femtoseconds to microseconds, the formation and decay of the transient species can be monitored.[8][9]

-

Data Analysis : The lifetime of the triplet state is determined by plotting the change in absorbance (ΔA) at the triplet's λ_max as a function of time delay and fitting the decay curve to an exponential function. For benzophenone, the triplet absorption is typically monitored around 530 nm.[3]

-

Conclusion

The photophysical properties of symmetrically substituted benzophenones are governed by a delicate interplay between the carbonyl chromophore and the electronic nature of the aromatic substituents. The hallmark of this class of molecules is the highly efficient population of a reactive triplet state via intersystem crossing. Understanding and quantifying the absorption, emission, and transient characteristics through rigorous spectroscopic methods are crucial for designing and optimizing their use in a vast array of light-driven applications, from industrial polymer curing to targeted photodynamic therapy. This guide provides the fundamental principles and experimental frameworks necessary for researchers to effectively harness the rich photochemistry of these versatile molecules.

References

- 1. scialert.net [scialert.net]

- 2. PhotochemCAD | 4,4'-Dihydroxybenzophenone [photochemcad.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]

- 6. Prolonging the lifetime of ultralong organic phosphorescence through dihydrogen bonding - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Fullerene Fragments

Introduction

Fullerene fragments, also known as buckybowls or polycyclic aromatic hydrocarbons (PAHs) with curved structures, are critical synthetic targets in materials science and drug development. Their unique bowl-shaped geometry and electronic properties make them valuable as templates for fullerene synthesis, components in novel electronic devices, and hosts in supramolecular chemistry. The rational synthesis of these fragments provides a bottom-up approach to constructing fullerenes and other carbon nanostructures with high precision.

A common and effective strategy for synthesizing fullerene fragments is through the intramolecular cyclodehydrogenation of tailor-made polycyclic aromatic hydrocarbon precursors. This method allows for the "stitching" of planar PAHs into curved, bowl-shaped molecules. While a variety of precursors are employed in these syntheses, the application of Bis(3,5-dimethylphenyl)methanone for this purpose is not documented in the current scientific literature. Therefore, these application notes will focus on the general and well-established protocols for fullerene fragment synthesis using appropriate polycyclic aromatic hydrocarbon precursors.

Core Synthetic Strategies

The synthesis of fullerene fragments from PAH precursors predominantly relies on intramolecular aryl-aryl coupling reactions to form new carbon-carbon bonds, thereby inducing curvature in the planar precursor.

-

Flash Vacuum Pyrolysis (FVP): This high-temperature gas-phase technique is used to induce cyclodehydrogenation of a precursor molecule. The precursor is sublimed under high vacuum and passed through a heated tube, where the intramolecular cyclization and elimination of hydrogen atoms occur.

-

Surface-Catalyzed Cyclodehydrogenation: In this method, the PAH precursor is deposited onto a catalytic metal surface (e.g., Pt, Ru). Upon heating, the surface catalyzes the intramolecular C-C bond formation and subsequent dehydrogenation to yield the desired fullerene fragment. This technique offers greater control over the final product compared to gas-phase methods.

-

Solution-Phase Chemical Synthesis: This approach involves the use of chemical reagents to effect the intramolecular cyclization. A common method is the Scholl reaction, which uses a combination of a Lewis acid and a protic acid (or an oxidizing agent) to promote aryl-aryl coupling.

Quantitative Data Summary

The efficiency of fullerene fragment synthesis is highly dependent on the precursor structure and the reaction conditions. The following table summarizes typical conditions and outcomes for the synthesis of a generic fullerene fragment from a PAH precursor via Flash Vacuum Pyrolysis.

| Parameter | Value | Notes |

| Precursor | Polycyclic Aromatic Hydrocarbon | The precursor should contain the complete carbon skeleton of the target fullerene fragment. |

| Reaction Type | Flash Vacuum Pyrolysis (FVP) | A common gas-phase method for intramolecular cyclodehydrogenation. |

| Temperature | 800 - 1200 °C | The optimal temperature depends on the stability and reactivity of the precursor. |

| Pressure | High Vacuum (10⁻⁶ - 10⁻⁸ Torr) | Necessary to ensure the precursor is in the gas phase and to prevent intermolecular reactions. |

| Reaction Yield | 10 - 40% | Yields can vary significantly based on the precursor design and the stability of the product. |

| Product Purity | Moderate to High | Purification is typically required to remove unreacted precursor and side products. |

| Characterization | MS, NMR, X-ray Crystallography | Mass spectrometry confirms the molecular weight, while NMR and X-ray crystallography confirm the structure. |

Experimental Protocols

Protocol 1: Synthesis of a Fullerene Fragment via Flash Vacuum Pyrolysis (FVP)

This protocol describes a general procedure for the synthesis of a fullerene fragment from a polycyclic aromatic hydrocarbon precursor using FVP.

1. Materials and Equipment:

-

Polycyclic aromatic hydrocarbon precursor

-

FVP apparatus (quartz tube, furnace, vacuum pump, cold trap)

-

Sublimation apparatus

-

High-purity argon or nitrogen gas

-

Solvents for extraction and purification (e.g., toluene, carbon disulfide)

-

Silica gel for chromatography

2. Procedure:

-

Preparation of the FVP Apparatus:

-

Assemble the FVP apparatus, ensuring all connections are vacuum-tight.

-

Heat the quartz tube under vacuum to remove any adsorbed impurities.

-

Allow the apparatus to cool to room temperature under an inert atmosphere.

-

-

Sublimation of the Precursor:

-